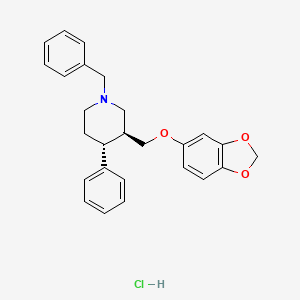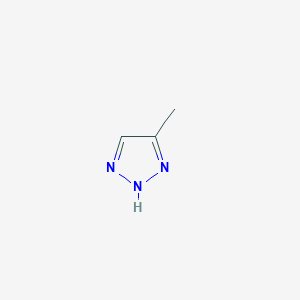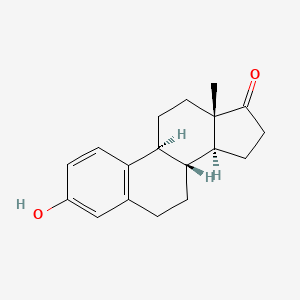
2-(4-羟基苯基)噻唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and an ethyl ester group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for maintaining the structural integrity of the cell . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate disrupts the peptidoglycan synthesis pathway, leading to the death of the bacterial cell .
Result of Action
The result of the action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the death of bacterial cells . The compound shows significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
生化分析
Biochemical Properties
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of this interaction is primarily inhibitory, which suggests potential antibacterial properties. Additionally, the hydroxyl group on the phenyl ring enhances its binding affinity to target enzymes, making it a potent inhibitor .
Cellular Effects
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and HeLa, the compound exhibits cytotoxic effects, leading to reduced cell proliferation . This is achieved through the modulation of signaling pathways that control cell growth and apoptosis. Furthermore, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting their function. For instance, it has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA double-strand breaks, ultimately causing cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored properly. Degradation products may form over time, potentially altering its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects are also evident, with a specific dosage range required to achieve the desired therapeutic effects without causing adverse reactions. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
相似化合物的比较
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group on the thiazole ring.
2-Aminothiazole-4-carboxylate derivatives: Compounds with an amino group instead of a hydroxyphenyl group.
Uniqueness: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is unique due to the presence of both a hydroxyphenyl group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
属性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDDUPBNHWQGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)



![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)
![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)
![(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B1149271.png)

